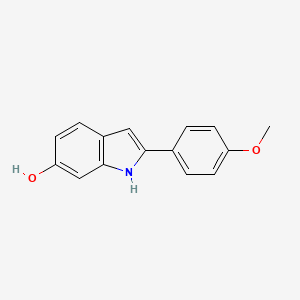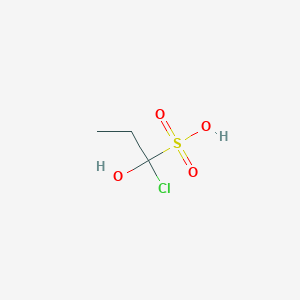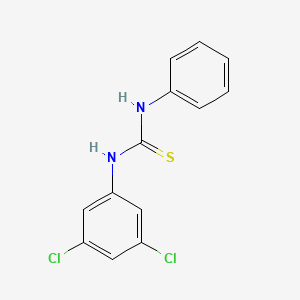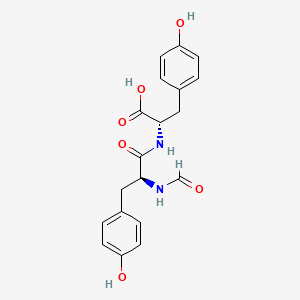![molecular formula C6H14NO6P B14526087 Diethyl [2-(nitrooxy)ethyl]phosphonate CAS No. 62514-89-0](/img/structure/B14526087.png)
Diethyl [2-(nitrooxy)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(nitrooxy)ethyl]phosphonate is an organophosphorus compound with the molecular formula C6H14NO6P It is a phosphonate ester that contains a nitrooxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [2-(nitrooxy)ethyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(nitrooxy)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different phosphonate derivatives.
Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrooxy phosphonates, while reduction can produce phosphonic acids or other derivatives .
Scientific Research Applications
Diethyl [2-(nitrooxy)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [2-(nitrooxy)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can participate in redox reactions, while the phosphonate moiety can form stable complexes with metal ions and other biomolecules. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the nitrooxy group.
Diethyl (2-oxopropyl)phosphonate: Contains an oxopropyl group instead of a nitrooxy group.
Diethyl (ethylthiomethyl)phosphonate: Contains an ethylthiomethyl group instead of a nitrooxy group
Uniqueness
Diethyl [2-(nitrooxy)ethyl]phosphonate is unique due to the presence of the nitrooxy group, which imparts distinct chemical and biological properties. This group can participate in specific redox reactions and interactions that are not possible with other similar compounds .
Properties
CAS No. |
62514-89-0 |
|---|---|
Molecular Formula |
C6H14NO6P |
Molecular Weight |
227.15 g/mol |
IUPAC Name |
2-diethoxyphosphorylethyl nitrate |
InChI |
InChI=1S/C6H14NO6P/c1-3-12-14(10,13-4-2)6-5-11-7(8)9/h3-6H2,1-2H3 |
InChI Key |
YYBKWBBCAXLXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCO[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14526017.png)
![2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14526021.png)
![4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B14526025.png)


![6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14526056.png)
![(2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one](/img/structure/B14526059.png)
![6-Nitrotetrazolo[1,5-b]pyridazine](/img/structure/B14526064.png)
![N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide](/img/structure/B14526068.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate](/img/structure/B14526072.png)

![1-Hexanol, 6-[(1,1-dimethylethyl)thio]-](/img/structure/B14526082.png)
